Alpha-Conotoxin ImI (Gly-cys-cys-ser-asp-pro-arg-cys-ala-trp-arg-cys-NH2) is a small (12 amino acid) peptide toxin originally isolated from the venom of the vermivorous marine snail Conus imperialis [, , ]. It belongs to the alpha-conotoxin family, a group of disulfide-rich peptides known for their potent and specific antagonism of nicotinic acetylcholine receptors (nAChRs) [, , , ]. Alpha-Conotoxin ImI exhibits unique specificity for neuronal nAChRs, particularly the homomeric α7 subtype, making it a valuable tool for investigating the structure, function, and pharmacology of these receptors in the nervous system [, , , , , , ].
Alpha-Conotoxin ImI can be chemically synthesized using solid-phase peptide synthesis (SPPS) methodologies [, , , ]. This approach typically involves the sequential addition of protected amino acids onto a solid support, followed by cleavage and deprotection steps to yield the linear peptide. The crucial disulfide bonds are then formed through oxidative folding, which can be achieved using various oxidizing agents and conditions []. Optimization of folding conditions is often required to maximize the yield of correctly folded, bioactive alpha-Conotoxin ImI [].
The three-dimensional structure of alpha-Conotoxin ImI has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy [, , , ]. These studies have revealed that alpha-Conotoxin ImI adopts a compact, globular structure stabilized by two disulfide bridges, forming a two-loop framework characteristic of alpha-conotoxins [, , , ]. The first loop contains two short 310-helical regions, while the second loop features a C-terminal β-turn []. The two disulfide bridges and Ala9 form a rigid hydrophobic core, exposing other amino acid side chains for potential interactions with the target receptor [, ].
Besides standard peptide synthesis and modification reactions, alpha-Conotoxin ImI has been utilized in studies exploring the replacement of disulfide bonds with more stable diselenide bonds [, ]. This approach involves substituting cysteine residues with selenocysteine, leading to the formation of isosteric diselenide bonds that are resistant to reduction and scrambling []. These "selenoconotoxins" retain the biological activity of the native peptide while exhibiting enhanced stability, highlighting the potential of this strategy for developing novel therapeutic agents [].
Alpha-Conotoxin ImI acts as a potent and selective antagonist of α7 nAChRs, binding to the receptor at the interface between adjacent subunits, thereby blocking the binding of acetylcholine and preventing channel activation [, , , , , , ]. Structure-activity relationship studies using alpha-Conotoxin ImI and its analogs have identified key residues involved in receptor binding and selectivity, particularly Asp5, Pro6, Arg7, and Trp10 [, , , , , , ]. Notably, the interaction between Arg7 of alpha-Conotoxin ImI and Tyr195 of the α7 receptor appears crucial for anchoring the toxin to the binding site []. The mechanism of alpha-Conotoxin ImI is believed to involve stabilizing the receptor in a desensitized conformation, thereby preventing channel opening even in the presence of agonists [].
Characterizing α7 nAChR Function: Alpha-Conotoxin ImI is routinely employed to investigate the role of α7 nAChRs in various physiological and pathological processes, including synaptic transmission, neurotransmitter release, neuronal excitability, cognition, and neuroprotection [, , , ].
Differentiating nAChR Subtypes: The unique selectivity of alpha-Conotoxin ImI for α7 nAChRs makes it invaluable for differentiating the contributions of various nAChR subtypes in complex biological systems [, , , , , , ].
Structure-Activity Relationship Studies: Alpha-Conotoxin ImI and its analogs have been extensively utilized to probe the structural determinants of toxin binding and selectivity, providing valuable insights into the molecular basis of alpha-conotoxin-nAChR interactions [, , , , , , ].
Developing Novel Therapeutics: The high potency and selectivity of alpha-Conotoxin ImI for α7 nAChRs have sparked interest in its potential as a lead compound for developing novel therapeutics targeting diseases involving dysregulation of these receptors, such as Alzheimer's disease, schizophrenia, and pain [, ].
CAS No.: 2134602-45-0
CAS No.: 79353-39-2
CAS No.: 107853-53-2
CAS No.: 114519-85-6
CAS No.: 136822-54-3